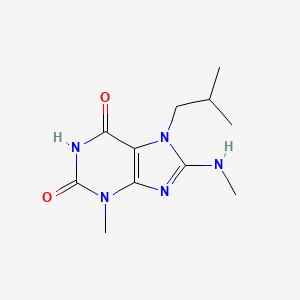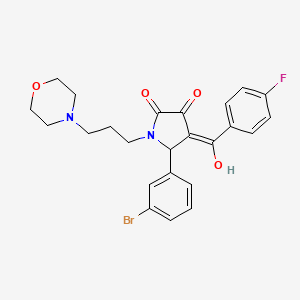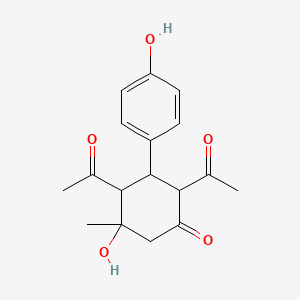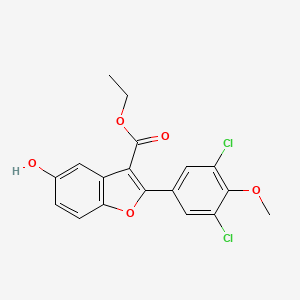![molecular formula C24H21ClN2O2 B11629819 2-(4-chlorophenyl)-3-[2-(3,4-dimethylphenoxy)ethyl]quinazolin-4(3H)-one](/img/structure/B11629819.png)
2-(4-chlorophenyl)-3-[2-(3,4-dimethylphenoxy)ethyl]quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-クロロフェニル)-3-[2-(3,4-ジメチルフェノキシ)エチル]キナゾリン-4(3H)-オンは、キナゾリンオンファミリーに属する合成有機化合物です。キナゾリンオンは、抗炎症作用、抗癌作用、抗菌作用など、さまざまな生物活性で知られています。この特定の化合物は、キナゾリンオンコアに4-クロロフェニル基と3,4-ジメチルフェノキシエチル側鎖が置換されており、これがそのユニークな化学的および生物学的特性に寄与している可能性があります。
製造方法
合成経路と反応条件
2-(4-クロロフェニル)-3-[2-(3,4-ジメチルフェノキシ)エチル]キナゾリン-4(3H)-オンの合成は、通常、複数のステップを伴います。
キナゾリンオンコアの形成: キナゾリンオンコアは、アントラニル酸と適切なアミンを酸性条件下で反応させることで合成できます。これにより、キナゾリンオン環が形成されます。
4-クロロフェニル基の導入: 4-クロロフェニル基は、求核置換反応によって導入できます。この反応では、適切な塩素化前駆体がキナゾリンオン中間体と反応します。
3,4-ジメチルフェノキシエチル側鎖の付加: 最終ステップは、キナゾリンオン中間体を3,4-ジメチルフェノキシエチルブロミドと塩基性条件下でアルキル化することです。これにより、目的の化合物が生成されます。
工業生産方法
この化合物の工業生産は、同様の合成経路に従う可能性がありますが、より大規模なスケールで行われ、収率と純度を最大限にするために、連続フロー反応器と最適化された反応条件が使用されます。重要な考慮事項には、出発物質の入手可能性、費用対効果、合成プロセスの環境への影響などがあります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLOROPHENYL)-3-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This step involves the cyclization of anthranilic acid derivatives with appropriate reagents to form the quinazolinone core.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction using 4-chlorobenzyl chloride.
Attachment of the Dimethylphenoxyethyl Side Chain: The final step involves the alkylation of the quinazolinone core with 3,4-dimethylphenoxyethyl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
化学反応の分析
反応の種類
酸化: この化合物は、特にフェニル基とフェノキシ基で酸化反応を受ける可能性があり、キノンやその他の酸化誘導体の形成につながります。
還元: 還元反応は、キナゾリンオンコアを標的とし、ジヒドロキナゾリンオン誘導体に転換される可能性があります。
置換: この化合物は、特にクロロフェニル基とフェノキシエチル部分で、求核置換反応と求電子置換反応に関与する可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)と三酸化クロム(CrO₃)などがあります。
還元: 水素化ホウ素ナトリウム(NaBH₄)や水素化リチウムアルミニウム(LiAlH₄)などの還元剤が一般的に使用されます。
置換: 求核置換には水素化ナトリウム(NaH)などの試薬が、求電子置換にはさまざまな求電子剤が使用されます。
主な生成物
酸化: キノンやその他の酸化誘導体。
還元: ジヒドロキナゾリンオン誘導体。
置換: 使用される試薬に応じて、さまざまな置換キナゾリンオン誘導体。
科学研究への応用
化学
化学において、2-(4-クロロフェニル)-3-[2-(3,4-ジメチルフェノキシ)エチル]キナゾリン-4(3H)-オンは、より複雑な分子の合成におけるビルディングブロックとしての可能性が研究されています。
生物学
生物学的には、この化合物は、潜在的な薬理学的活性のために興味深いものです。研究者らは、酵素や受容体などの生体標的との相互作用を調査することで、その作用機序と治療の可能性を理解しています。
医学
医学では、この化合物は、薬剤候補としての可能性が探求されています。その構造上の特徴は、癌、炎症、細菌感染症など、特定の疾患に対する活性を持つ可能性を示唆しています。前臨床研究では、その有効性、安全性、薬物動態が重点的に研究されています。
産業
産業的には、この化合物は、医薬品、農薬、その他のファインケミカルの生産における中間体として使用される可能性があります。その合成と用途は、市場の需要を満たすために、大規模生産に最適化されています。
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
2-(4-クロロフェニル)-3-[2-(3,4-ジメチルフェノキシ)エチル]キナゾリン-4(3H)-オンの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。この化合物は、これらの標的を阻害または活性化することで、観察される生物学的効果をもたらす一連の生化学的イベントを引き起こす可能性があります。たとえば、癌細胞の増殖に関与する重要な酵素を阻害することで、腫瘍の増殖を抑制する可能性があります。
類似化合物の比較
類似化合物
2-(4-クロロフェニル)キナゾリン-4(3H)-オン: 3,4-ジメチルフェノキシエチル側鎖を欠いているため、生物学的活性が異なる可能性があります。
3-[2-(3,4-ジメチルフェノキシ)エチル]キナゾリン-4(3H)-オン: 4-クロロフェニル基を欠いているため、薬理学的プロファイルが異なる可能性があります。
2-フェニル-3-[2-(3,4-ジメチルフェノキシ)エチル]キナゾリン-4(3H)-オン: 4-クロロフェニル基がフェニル基に置換されているため、化学反応性と生物学的活性が異なる可能性があります。
ユニークさ
2-(4-クロロフェニル)-3-[2-(3,4-ジメチルフェノキシ)エチル]キナゾリン-4(3H)-オンの4-クロロフェニル基と3,4-ジメチルフェノキシエチル側鎖のユニークな組み合わせは、その独特の化学的および生物学的特性に寄与しています。この構造上のユニークさは、分子標的との特定の相互作用をもたらし、類似化合物と比較して、独自の薬理学的効果をもたらす可能性があります。
類似化合物との比較
Similar Compounds
- 2-(4-CHLOROPHENYL)-3-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE
- 2-(4-CHLOROPHENYL)-3-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE
Uniqueness
The uniqueness of 2-(4-CHLOROPHENYL)-3-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of a quinazolinone core, chlorophenyl group, and dimethylphenoxyethyl side chain makes it a versatile compound for various applications.
特性
分子式 |
C24H21ClN2O2 |
|---|---|
分子量 |
404.9 g/mol |
IUPAC名 |
2-(4-chlorophenyl)-3-[2-(3,4-dimethylphenoxy)ethyl]quinazolin-4-one |
InChI |
InChI=1S/C24H21ClN2O2/c1-16-7-12-20(15-17(16)2)29-14-13-27-23(18-8-10-19(25)11-9-18)26-22-6-4-3-5-21(22)24(27)28/h3-12,15H,13-14H2,1-2H3 |
InChIキー |
NKZRRWQTFHYFSV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)OCCN2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Propan-2-yl 5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B11629757.png)
![2-(4-chlorophenyl)-3-{2-[2-(propan-2-yloxy)phenoxy]ethyl}quinazolin-4(3H)-one](/img/structure/B11629764.png)

![5-(1,3-benzodioxol-5-ylmethylsulfanyl)-11-benzyl-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11629767.png)
![4-[(Z)-(5-imino-7-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B11629772.png)
![3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-hydroxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11629773.png)
![Butyl 3-{[(2,3,6-trimethylphenoxy)acetyl]amino}benzoate](/img/structure/B11629785.png)

![2-(3-{(E)-[1-(2,3-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B11629793.png)
![(3-Bromophenyl)[4-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B11629798.png)

![4-({[(2Z)-3-methyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid](/img/structure/B11629806.png)

